4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Catalog No.
S11556671
CAS No.
M.F
C24H26N2O5
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)...

Product Name

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(2-methoxyethyl)isoquinolin-1-one

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H26N2O5/c1-29-11-10-26-15-20(18-6-4-5-7-19(18)23(26)27)24(28)25-9-8-16-12-21(30-2)22(31-3)13-17(16)14-25/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

IFZPMTIGUVUOAB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a complex organic molecule characterized by its unique isoquinoline structure. It features a carbonyl group attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is further linked to a methoxyethyl substituent. This structural configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Typical of isoquinoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides or related structures.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol or methylene derivative under appropriate conditions.
  • Cyclization Reactions: Given the presence of multiple reactive sites, cyclization can occur, potentially yielding more complex ring structures.

Compounds containing isoquinoline structures are known for their diverse biological activities, including:

  • Antitumor Effects: Isoquinolines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Properties: Some isoquinoline derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity: Certain isoquinoline-based compounds have shown efficacy against various bacterial and fungal strains.

The specific biological activity of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one requires further investigation through experimental studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Isoquinoline Core: Starting from appropriate precursors, the isoquinoline structure can be synthesized via cyclization reactions.
  • Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Carbonyl Group Addition: The carbonyl functionality can be added through acylation reactions involving acyl chlorides or anhydrides.
  • Final Modifications: The methoxyethyl group can be incorporated through alkylation reactions.

These steps involve careful control of reaction conditions and purification processes to obtain the desired compound in high yield and purity.

The potential applications of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting cancer or neurological disorders.
  • Research Tools: The compound could be utilized in biochemical assays to study isoquinoline-related pathways and mechanisms.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating whether the compound inhibits specific enzymes involved in disease pathways could reveal its therapeutic potential.

These studies often involve techniques such as surface plasmon resonance or isothermal titration calorimetry.

Several compounds share structural similarities with 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one. Notable examples include:

Compound NameStructural FeaturesBiological Activity
6,7-Dimethoxy-3,4-dihydroisoquinolineDihydroisoquinoline core with methoxy groupsAntitumor activity
1-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidin-2-oneIsoquinoline core linked to a pyrrolidineNeuroprotective effects
3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-oneContains quinazoline and isoquinoline moietiesAntimicrobial properties

Uniqueness

The uniqueness of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one lies in its specific combination of functional groups and structural arrangement that may confer distinct pharmacological properties compared to other isoquinoline derivatives. Its dual methoxy substitutions and carbonyl linkage provide a versatile scaffold for further modifications aimed at enhancing biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

422.18417193 g/mol

Monoisotopic Mass

422.18417193 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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